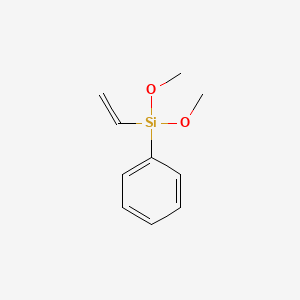
3,3'-Diacetyl-cis-azobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Diacetyl-cis-azobenzene is a derivative of azobenzene, a well-known compound characterized by its azo linkage (-N=N-) connecting two benzene rings. Azobenzene compounds are notable for their ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light. This property makes them valuable in various applications, including molecular switches, sensors, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diacetyl-cis-azobenzene typically involves the acetylation of azobenzene derivatives. One common method is the Friedel-Crafts acylation reaction, where azobenzene is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the diacetylated product.
Industrial Production Methods
Industrial production of 3,3’-Diacetyl-cis-azobenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high-quality products suitable for commercial applications.
化学反应分析
Types of Reactions
3,3’-Diacetyl-cis-azobenzene undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between cis and trans forms upon exposure to UV or visible light.
Reduction: The azo group can be reduced to form hydrazo compounds using reducing agents like sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Photoisomerization: UV or visible light sources are used to induce isomerization.
Reduction: Sodium dithionite in aqueous or alcoholic solutions.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
Photoisomerization: Trans-3,3’-Diacetyl-azobenzene.
Reduction: 3,3’-Diacetyl-hydrazo compounds.
Substitution: Various substituted azobenzene derivatives depending on the electrophile used.
科学研究应用
3,3’-Diacetyl-cis-azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological systems.
Medicine: Investigated for potential use in photopharmacology, where light can be used to activate or deactivate drugs.
Industry: Utilized in the production of smart materials, such as light-responsive coatings and polymers.
作用机制
The primary mechanism of action for 3,3’-Diacetyl-cis-azobenzene is its ability to undergo reversible photoisomerization. Upon exposure to light, the compound absorbs photons, leading to a change in the configuration of the azo group from cis to trans or vice versa. This isomerization alters the molecular geometry and electronic properties, enabling the compound to interact differently with its environment. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in biological systems or changing the physical properties of materials.
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound with similar photoisomerization properties but without acetyl groups.
4,4’-Diacetyl-azobenzene: Another diacetylated derivative with acetyl groups at different positions.
Aminoazobenzene: Substituted azobenzene with amino groups, used in dye chemistry.
Uniqueness
3,3’-Diacetyl-cis-azobenzene is unique due to the specific positioning of the acetyl groups, which can influence its photoisomerization behavior and reactivity. The presence of acetyl groups can also enhance its solubility and stability, making it more suitable for certain applications compared to its unsubstituted counterparts.
属性
分子式 |
C16H14N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
1-[3-[(3-acetylphenyl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)13-5-3-7-15(9-13)17-18-16-8-4-6-14(10-16)12(2)20/h3-10H,1-2H3 |
InChI 键 |
DOIWHHWUHOVBBP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=CC=CC(=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)
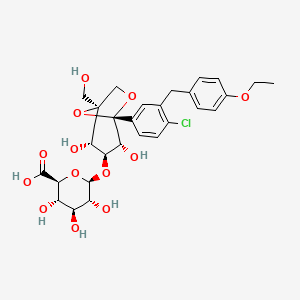
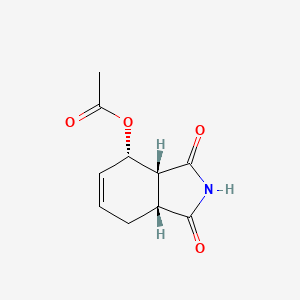



![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)
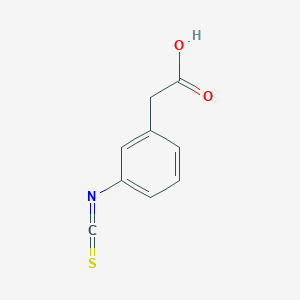
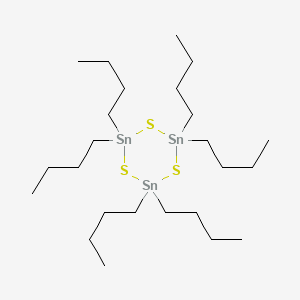

![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
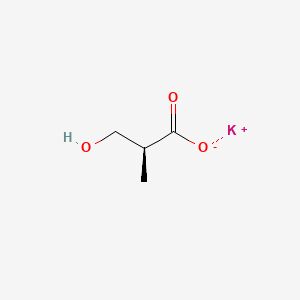
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
